molecular formula C19H16F3N3O2S B2767586 N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide CAS No. 869345-80-2

N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide

Cat. No. B2767586
CAS RN: 869345-80-2
M. Wt: 407.41
InChI Key: UOLJXOQCHLGFKL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H16F3N3O2S and its molecular weight is 407.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research on related omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including compounds with similar structural motifs to N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide, has been conducted to explore their synthesis and potential anticonvulsant activities. These studies provide foundational knowledge for understanding how alterations in chemical structure can impact biological activity, particularly in relation to seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).

Antiprotozoal Activity

The synthesis and evaluation of novel benzimidazole derivatives with structural similarities have shown significant antiprotozoal activity against organisms such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings underscore the potential of such compounds in treating infections caused by these protozoa, highlighting the chemical's relevance in antimicrobial research (Pérez‐Villanueva et al., 2013).

Anticancer and Anti-inflammatory Potential

Investigations into heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, have been carried out to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Such studies are crucial for the development of new therapeutic agents that could potentially address various aspects of cancer and inflammation, demonstrating the compound's versatility in drug discovery (Faheem, 2018).

Glutaminase Inhibition for Cancer Therapy

Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), focusing on their role as glutaminase inhibitors, showcases the potential of structurally related compounds in cancer therapy. This emphasizes the compound's application in exploring therapeutic strategies targeting metabolic pathways in cancer cells (Shukla et al., 2012).

Pharmacology of Bradykinin B1 Receptor Antagonists

The pharmacological characterization of bradykinin B1 receptor antagonists, which share a similar imidazole-based structural framework, illustrates the compound's significance in pain management research. This includes exploring its antinociceptive actions in various pain models, which is essential for developing new pain relief strategies (Porreca et al., 2006).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-27-16-7-5-14(6-8-16)24-17(26)12-28-18-23-9-10-25(18)15-4-2-3-13(11-15)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLJXOQCHLGFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide

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